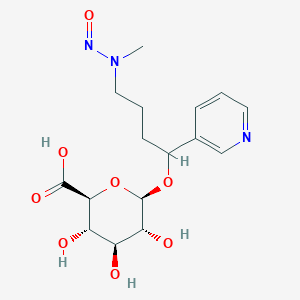

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide

描述

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide is a metabolite of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. This compound is significant due to its role in the metabolic activation of tobacco-specific nitrosamines, which are potent carcinogens associated with tobacco-related cancers .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide typically involves the glucuronidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol .

Industrial Production Methods

Industrial production of this compound is not common due to its specific biological relevance and the complexity of its synthesis. it can be produced in laboratory settings for research purposes using enzymatic glucuronidation reactions .

化学反应分析

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学研究应用

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide is primarily used in scientific research to study the metabolic pathways and carcinogenic mechanisms of tobacco-specific nitrosamines. It is also used in the development of chemopreventive agents and in the evaluation of the efficacy of these agents in preventing tobacco-related cancers .

作用机制

The compound exerts its effects through the metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. This activation involves the formation of DNA-reactive intermediates that can cause mutations and initiate carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

相似化合物的比较

Similar Compounds

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: The parent compound, which is also a potent carcinogen.

N-Nitroso-N-methyl-4-aminobutyric acid: Another tobacco-specific nitrosamine with similar carcinogenic properties.

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide is unique due to its role as a metabolite in the detoxification pathway of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Its formation represents a detoxification mechanism that reduces the carcinogenic potential of the parent compound .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O8/c1-19(18-25)7-3-5-10(9-4-2-6-17-8-9)26-16-13(22)11(20)12(21)14(27-16)15(23)24/h2,4,6,8,10-14,16,20-22H,3,5,7H2,1H3,(H,23,24)/t10?,11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPUXTWHFSLCDT-BBYIEOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCC(C1=CN=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927079 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131119-04-5 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131119-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131119045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

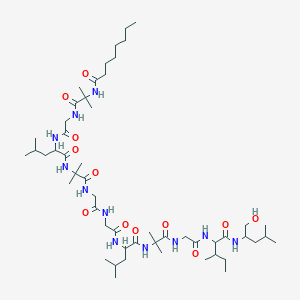

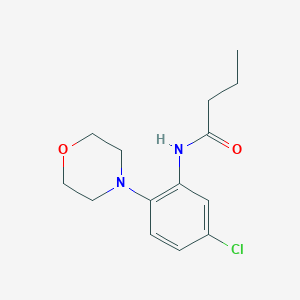

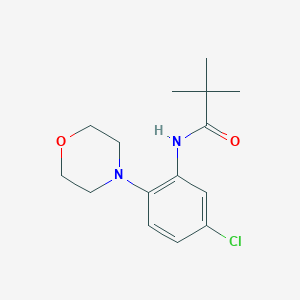

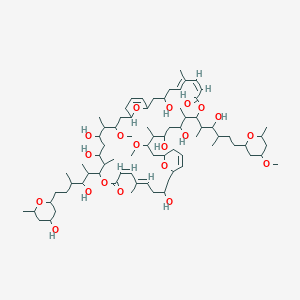

Feasible Synthetic Routes

Q1: What is the significance of NNAL-Gluc as a biomarker in tobacco research?

A1: NNAL-Gluc, found in urine, serves as a valuable biomarker for assessing exposure to NNK, a potent carcinogen found in tobacco products. [, ] Elevated levels of NNAL-Gluc indicate higher exposure to NNK, which is linked to an increased risk of certain cancers, particularly lung cancer. [, ] Measuring NNAL-Gluc levels allows researchers to evaluate the effectiveness of smoking cessation programs and study the impact of different tobacco control measures. [] Additionally, research has shown that the ratio of NNAL-Gluc to its free form, NNAL, can be indicative of cancer risk. []

Q2: How can dietary interventions impact NNAL metabolism, and what does this suggest about cancer prevention?

A2: Research has shown that phenethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables, can significantly inhibit NNK-induced lung tumorigenesis in rats. [] PEITC achieves this by altering NNK metabolism, leading to a significant increase in urinary excretion of NNAL and NNAL-Gluc. [] This increase in NNAL-Gluc excretion suggests that PEITC promotes the detoxification of NNK, potentially reducing its carcinogenic effects. These findings highlight the potential of dietary interventions in mitigating cancer risks associated with tobacco smoke.

Q3: Are there variations in exposure to harmful compounds based on cigarette brand selection?

A3: Yes, research suggests that smokers of discount brand cigarettes exhibit higher levels of certain harmful tobacco smoke constituents compared to those who smoke premium brands. [] Specifically, discount brand smokers displayed significantly elevated levels of NNAL-Gluc, along with other carcinogenic and toxic compounds. [] This difference highlights the potential for varying health risks associated with different cigarette choices, even within the broader category of smokers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B237589.png)

![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237595.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea](/img/structure/B237598.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)

![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)